molecular formula C19H22Cl2N2O3S B3618364 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B3618364
M. Wt: 429.4 g/mol
InChI Key: DUESTPDPNPCPES-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-(2,4-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-4-(2,4-dimethylphenyl)piperazine
  • 1-(2,5-Dichloro-4-methoxyphenyl)-4-(2,4-dimethylphenyl)piperazine

Uniqueness

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of both the sulfonyl and piperazine moieties, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-17(14(2)10-13)22-6-8-23(9-7-22)27(24,25)19-12-15(20)18(26-3)11-16(19)21/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUESTPDPNPCPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Reactant of Route 2
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Reactant of Route 3
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Reactant of Route 4
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Reactant of Route 6
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

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